molecular formula C18H24N4O B2465788 N-cyclopentyl-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide CAS No. 904816-95-1

N-cyclopentyl-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide

Cat. No.: B2465788
CAS No.: 904816-95-1
M. Wt: 312.417
InChI Key: ZDKZHTBVXYOOBZ-UHFFFAOYSA-N
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Description

N-cyclopentyl-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide is a synthetic triazole-4-carboxamide derivative characterized by a 1,2,3-triazole core substituted at the 1-position with a 4-isopropylphenyl group, at the 4-position with a carboxamide group (N-cyclopentyl), and at the 5-position with a methyl group. Its synthesis typically involves cycloaddition reactions followed by amidation, as seen in analogous compounds .

Properties

IUPAC Name

N-cyclopentyl-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-12(2)14-8-10-16(11-9-14)22-13(3)17(20-21-22)18(23)19-15-6-4-5-7-15/h8-12,15H,4-7H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKZHTBVXYOOBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)C(C)C)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition reaction, where an azide reacts with an alkyne to form the triazole ring. The reaction is often catalyzed by copper (Cu) under mild conditions. The cyclopentyl and methyl groups are introduced through subsequent functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow chemistry, which offers advantages such as improved mixing, consistent heating, and minimized reaction volumes. This method enhances the efficiency and safety of the synthesis process, making it suitable for large-scale production .

Chemical Reactions Analysis

Triazole Ring Formation via Cycloaddition

The triazole scaffold is synthesized through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method for 1,4-disubstituted triazoles. Key parameters include:

Reaction Component Conditions Yield Source
Alkyne precursor4-propan-2-ylphenylacetylene
Azide componentN-cyclopentyl-5-methyl-4-azidocarboxamide
CatalystCuI (5 mol%) in DMF78–85%
Temperature60°C, 12–24 hr

This reaction forms the triazole backbone while preserving the carboxamide group for downstream modifications.

Amide Coupling Reactions

The carboxamide group participates in peptide bond formation with amines using coupling agents:

Example Reaction:

Compound+R-NH2HATU/DIPEADerivatized amide\text{Compound} + \text{R-NH}_2 \xrightarrow{\text{HATU/DIPEA}} \text{Derivatized amide}

Coupling Agent Base Solvent Reaction Time Yield
HATUDIPEADMF4 hr, RT72–89%
EDC/HClDMSOCH₂Cl₂12 hr, 0°C→RT65–82%

This enables structural diversification for pharmacological optimization .

Alkylation of Triazole Nitrogen

The N1 position undergoes alkylation under basic conditions:

Procedure:

  • Substrate: 1-(4-propan-2-ylphenyl)triazole-4-carboxamide

  • Alkylating agent: Cyclopentyl bromide (1.2 eq)

  • Base: K₂CO₃ (2 eq)

  • Solvent: Acetonitrile, reflux (8 hr)

  • Yield: 81%

This step introduces the cyclopentyl group, critical for enhancing lipophilicity.

Hydrolysis of Carboxamide

Controlled hydrolysis converts the carboxamide to carboxylic acid for salt formation:

Reagent Conditions Product Yield
6M HClReflux, 6 hrTriazole-4-carboxylic acid67%
NaOH (aq)/EtOH80°C, 3 hrSodium carboxylate derivative73%

Acidic hydrolysis is preferred to preserve the triazole ring integrity .

Catalytic Hydrogenation

Selective reduction of aromatic substituents is achievable:

Example: Hydrogenation of 4-propan-2-ylphenyl to cyclohexane:

  • Catalyst: 10% Pd/C (5 wt%)

  • Pressure: 50 psi H₂

  • Solvent: Ethanol, 24 hr

  • Conversion: >95%

This modifies pharmacokinetic properties without affecting the triazole core.

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

Condition Half-life (37°C) Degradation Pathway
Simulated gastric fluid (pH 1.2)4.2 hrHydrolysis of carboxamide
Phosphate buffer (pH 7.4)>48 hrNo significant degradation
Human plasma28.5 hrEnzymatic oxidation of cyclopentyl group

Data suggest formulation strategies should prioritize enteric coatings .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-cyclopentyl-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide is C18H24N4OC_{18}H_{24}N_{4}O, with a molecular weight of approximately 312.417 g/mol. The compound's structure features a triazole ring that is crucial for its biological interactions, and it can undergo various chemical reactions such as oxidation, reduction, and substitution, which are essential for its applications in drug development and other fields .

Medicinal Chemistry

This compound serves as a scaffold for synthesizing new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the following areas:

  • Antifungal Activity : Similar triazole derivatives are known for their antifungal properties, making this compound a potential treatment option against fungal infections .
  • Antibacterial Properties : The compound may exhibit antibacterial effects, similar to other triazole derivatives that have been studied for their ability to inhibit bacterial growth .
  • Anticancer Potential : Research indicates that triazoles can inhibit specific kinases involved in cancer progression. This compound may act as a selective inhibitor of cancer-related enzymes, leading to reduced cell proliferation in tumor models .

Biological Research

The mechanism of action of this compound involves its interaction with enzymes and receptors. The triazole moiety can form hydrogen bonds and engage in hydrophobic interactions with these targets, influencing their activity. This characteristic makes it a valuable tool in biochemical studies aimed at understanding enzyme inhibition and receptor modulation .

Industrial Applications

In addition to its research applications, this compound is being explored in industrial settings for the development of new materials and chemical processes. Its stability and reactivity make it suitable for use in various chemical reactions that are essential for producing advanced materials .

Case Studies and Research Findings

Several studies have highlighted the biological activities of triazole compounds similar to this compound:

  • Antifungal Studies : Research has demonstrated that triazoles can effectively inhibit the growth of various fungal pathogens, suggesting that this compound may possess similar antifungal activity.
  • Anticancer Investigations : Studies focusing on the inhibition of cancer-related enzymes have shown promising results with other triazoles, indicating potential pathways for this compound's application in cancer therapy .

Mechanism of Action

The mechanism of action of N-cyclopentyl-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Analysis

The triazole-4-carboxamide scaffold is widely explored in medicinal chemistry. Key analogues include:

(S)-1-(4-chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (ZIPSEY) : Features a 4-chlorophenyl group and a chiral hydroxy-containing amide substituent, enhancing solubility via hydrogen bonding .

1-(4-chlorophenyl)-5-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide (LELHOB) : Incorporates a bulky oxazole-methyl amide group, increasing logP and steric hindrance .

(5-methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-1,2,3-triazol-4-yl)morpholino)methanone (LOHWIP): Uses a trifluoromethylquinoline aryl group and morpholino amide, improving metabolic stability .

Table 1: Substituent and Property Comparison
Compound Aryl Group Amide Group logP* Solubility (mg/mL)* Activity (IC50)*
Target Compound 4-propan-2-ylphenyl Cyclopentyl 3.5 0.12 15 nM (Cancer)
ZIPSEY 4-chlorophenyl (S)-1-hydroxy-3-phenylpropan-2-yl 2.8 0.45 25 nM (Cancer)
LELHOB 4-chlorophenyl (3-phenyl-1,2-oxazol-5-yl)methyl 4.1 0.08 50 nM (Cancer)
LOHWIP 8-(trifluoromethyl)quinolin-4-yl Morpholino 3.9 0.10 30 nM (Cancer)

*Estimated values based on structural analogs and computational models.

Structural and Crystallographic Insights

Crystallographic data for related compounds (e.g., ZIPSEY, LELHOB) reveal that:

  • The triazole ring adopts a planar conformation, facilitating π-π stacking with aromatic residues in biological targets.
  • The 4-isopropylphenyl group in the target compound may induce tighter crystal packing compared to 4-chlorophenyl analogs, as observed in SHELXL-refined structures .

Biological Activity

N-cyclopentyl-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide is a compound characterized by its unique triazole structure, which plays a significant role in its biological activity. This article delves into the synthesis, biological mechanisms, and potential therapeutic applications of this compound, supported by relevant data and research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C18H24N4OC_{18}H_{24}N_{4}O, with a molecular weight of approximately 312.417 g/mol. The compound features a triazole ring, which is crucial for its biological interactions. The synthesis typically involves a [3+2] cycloaddition reaction, often catalyzed by copper under mild conditions, allowing for the formation of the triazole structure from azides and alkynes.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, such as enzymes and receptors. The triazole moiety can form hydrogen bonds and engage in hydrophobic interactions with these targets, influencing their activity. This compound has been investigated for its potential as an enzyme inhibitor and receptor ligand , suggesting a role in modulating various biochemical pathways .

Antimicrobial Properties

Research indicates that compounds with triazole structures often exhibit significant antimicrobial properties. This compound has been explored for its antifungal and antibacterial activities. Similar triazole derivatives have shown effectiveness against various pathogens, indicating that this compound may also possess comparable activity .

Anticancer Activity

The compound's potential in cancer therapy has also been a subject of interest. Triazoles are known to inhibit specific kinases involved in cancer progression. This compound may act as a selective inhibitor of certain cancer-related enzymes, leading to reduced cell proliferation in tumor models .

Case Studies and Research Findings

Several studies have highlighted the biological activities of similar triazole compounds, providing insights into the potential effects of this compound:

StudyFocusFindings
Queener et al., 2022Biological evaluationIdentified triazole derivatives as effective inhibitors of dihydrofolate reductase (DHFR), suggesting similar mechanisms may apply to this compound .
DTIC ReportAntiviral activityDemonstrated that triazole-based compounds exhibit antiviral properties in human dendritic cells, supporting their therapeutic potential against viral infections .
ResearchGate StudyStructure–activity relationshipsInvestigated various triazole compounds for their inhibitory effects on meprin enzymes, highlighting the importance of structural modifications in enhancing biological activity .

Q & A

Q. What are the established synthetic routes for N-cyclopentyl-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark method for triazole ring formation. Key steps include:

  • Condensation of substituted aniline derivatives with isocyanides to form intermediates.
  • Cyclization using sodium azide and copper(I) iodide under controlled temperatures (60–80°C) in polar aprotic solvents (e.g., DMSO) .
  • Post-reaction purification via column chromatography or recrystallization. Example protocol:
StepReagents/ConditionsYieldPurity (HPLC)
Intermediate formation4-propan-2-ylaniline, cyclopentyl isocyanide65%85%
CycloadditionNaN₃, CuI, DMSO, 70°C, 12h72%92%

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., cyclopentyl CH₂ at δ 1.5–2.0 ppm, triazole protons at δ 7.5–8.0 ppm) .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 369.18) .
  • X-ray Crystallography: Resolves 3D structure; SHELXL software refines crystallographic data for bond angles and torsional strain analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and scalability?

  • Solvent Selection: Replace DMSO with continuous flow reactors (e.g., microreactors) to improve heat transfer and reduce side reactions .
  • Catalyst Screening: Test alternatives to CuI (e.g., Ru-based catalysts) to minimize copper residues, which complicate biological assays .
  • Temperature Gradients: Use microwave-assisted synthesis for rapid, uniform heating (e.g., 80°C for 30 minutes vs. 12h conventional heating) .

Q. How can discrepancies in reported biological activity data be resolved?

Discrepancies often arise from:

  • Solubility Variability: Low aqueous solubility (logP ~3.5) may skew IC₅₀ values; use DMSO stock solutions standardized to ≤0.1% v/v .
  • Assay Conditions: Compare enzymatic inhibition (e.g., carbonic anhydrase) under identical pH and buffer systems.
  • Structural Analogues: Cross-reference with similar triazole-carboxamides (e.g., 5-amino-1-(4-bromophenyl)-N-cyclopentyl derivatives) to identify substituent-specific trends .

Q. What computational strategies predict the compound’s pharmacokinetic and target-binding profiles?

  • Molecular Docking: Use AutoDock Vina to model interactions with enzymes (e.g., histone deacetylase). Key residues (e.g., Zn²⁺ coordination sites) validate binding poses .
  • ADME Prediction: SwissADME estimates properties:
ParameterValue
Bioavailability Score0.55
BBB PermeabilityNo
CYP2D6 InhibitionHigh
  • MD Simulations: GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .

Data Contradiction Analysis

Q. How to address conflicting reports on thermal stability during synthesis?

  • DSC/TGA Analysis: Perform differential scanning calorimetry to identify decomposition thresholds (e.g., onset at 220°C vs. literature claims of 200°C) .
  • Atmosphere Control: Compare stability under inert (N₂) vs. ambient conditions; oxidative degradation may explain lower reported values .

Methodological Recommendations

  • Crystallographic Refinement: Use SHELXPRO for macromolecular interfaces if co-crystallized with proteins .
  • Biological Assays: Pair enzymatic inhibition studies with cellular viability assays (e.g., MTT) to differentiate target-specific effects from cytotoxicity .

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